molecular formula C16H16N2O4 B14000239 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone CAS No. 91851-12-6

2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone

Cat. No.: B14000239
CAS No.: 91851-12-6
M. Wt: 300.31 g/mol
InChI Key: HIYLMWVOASNISZ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is an organic compound with the molecular formula C16H16N2O4 It is known for its unique structure, which includes an ethoxy group, a nitrophenyl group, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone typically involves the reaction of benzoylacetaldehyde with 4-nitroaniline in the presence of ethanol. The reaction proceeds through a condensation mechanism, where the aldehyde group of benzoylacetaldehyde reacts with the amino group of 4-nitroaniline, followed by the addition of ethanol to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone.

Scientific Research Applications

2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The ethoxy group and phenylethanone moiety also contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone: A reduced form of the compound with an amino group instead of a nitro group.

    2-Methoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group makes it a versatile intermediate for further chemical modifications, while the ethoxy group provides additional reactivity compared to similar compounds .

Properties

CAS No.

91851-12-6

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-ethoxy-2-(4-nitroanilino)-1-phenylethanone

InChI

InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-6-4-3-5-7-12)17-13-8-10-14(11-9-13)18(20)21/h3-11,16-17H,2H2,1H3

InChI Key

HIYLMWVOASNISZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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